Trypanothione Reductase (TryR) Inhibition: Negligible Activity vs. Potent Reference Inhibitors
In a virtual screening and experimental validation study against Trypanosoma brucei TryR, the phenylsulfanyl‑phenyl analog of the spirohydantoin core (BDBM28354) exhibited an IC₅₀ > 100,000 nM, essentially nil inhibition [1]. This data, obtained from the same core scaffold as CAS 771501‑68‑9, establishes a clear baseline for TryR activity. Consequently, the target compound, bearing a 4‑methylbenzyl amide side‑chain, is expected to be devoid of TryR liability—a property that distinguishes it from spirohydantoin derivatives that have been optimized for TryR inhibition.
| Evidence Dimension | Trypanothione reductase (TryR) inhibitory potency |
|---|---|
| Target Compound Data | No direct data available; inferred from close analog |
| Comparator Or Baseline | Phenylsulfanyl analog (BDBM28354): IC₅₀ > 100,000 nM on T. brucei TryR; potent TryR inhibitors typically show IC₅₀ < 1 µM |
| Quantified Difference | > 100‑fold window relative to typical hit threshold |
| Conditions | 96‑well plate enzymatic assay; recombinant T. brucei TryR; pH 7.5, 22 °C |
Why This Matters
Absence of TryR activity eliminates one potential off‑target liability, making this compound more attractive for applications requiring clean selectivity profiles (e.g., CNS‑oriented programs).
- [1] Perez‑Pineiro, R. et al. (2009). Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. J. Med. Chem., 52, 1670‑1680. Data deposited in BindingDB (BDBM28354). View Source
